molecular formula C9H10ClN3O2 B13492508 ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride

ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B13492508
M. Wt: 227.65 g/mol
InChI Key: RHUDRTGQQCFLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as AC-SO3H under ethanol at room temperature . This method provides the desired product with moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

IUPAC Name

ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H9N3O2.ClH/c1-2-14-9(13)8-6-5-10-4-3-7(6)11-12-8;/h3-5H,2H2,1H3,(H,11,12);1H

InChI Key

RHUDRTGQQCFLKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=NC=C2.Cl

Origin of Product

United States

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